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Compound of Interest

Compound Name:
3-Bromo-5-

isobutoxyphenylboronic acid

Cat. No.: B1523251 Get Quote

An In-depth Technical Guide to 3-Bromo-5-isobutoxyphenylboronic Acid: Properties,

Synthesis, and Application

Introduction
3-Bromo-5-isobutoxyphenylboronic acid, with CAS Number 918904-39-9, is a specialized

arylboronic acid that serves as a critical building block in modern organic and medicinal

chemistry.[1][2] Its unique trifunctional structure—featuring a reactive boronic acid group, a

synthetically versatile bromine atom, and a sterically influencing isobutoxy ether group—makes

it a valuable intermediate for constructing complex molecular architectures. This guide provides

an in-depth analysis of its chemical properties, offers expert insights into its synthesis and

handling, and details its primary application in palladium-catalyzed cross-coupling reactions,

which are fundamental to contemporary drug discovery and materials science.[3]

This document is intended for researchers, synthetic chemists, and drug development

professionals who require a comprehensive understanding of this reagent to effectively

leverage its synthetic potential while ensuring operational safety and reproducibility.

Core Chemical and Physical Properties
A precise understanding of a reagent's physical and chemical properties is foundational to its

successful application in synthesis. While extensive experimental data for this specific
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compound is not widely published, its core identifiers are well-established, and its properties

can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Key Identifiers and Properties

Property Value Source(s)

IUPAC Name

[3-bromo-5-(2-

methylpropoxy)phenyl]boronic

acid

N/A

CAS Number 918904-39-9 [1][2]

Molecular Formula C₁₀H₁₄BBrO₃ [1][2]

Molecular Weight 272.93 g/mol [1][2]

Appearance
Expected to be a white to off-

white solid
General Knowledge

Solubility

Expected to be soluble in

organic solvents like THF,

Dioxane, DMF, and DMSO.

The ether linkage enhances

organo-solubility.

General Knowledge

Storage Conditions

Store refrigerated at 2-8°C

under an inert atmosphere

(e.g., Argon or Nitrogen).[4]

[4]

Arylboronic acids are known to be hygroscopic and can undergo dehydration to form cyclic

trimeric anhydrides known as boroxines. This transformation can complicate accurate massing

and stoichiometry calculations in reactions. Therefore, proper storage in a dry, inert

environment is critical to maintaining the compound's integrity.[1]

Synthesis and Purification
The synthesis of arylboronic acids is a well-established process in organic chemistry. The most

common and reliable method involves the reaction of an organometallic reagent, typically a
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Grignard or organolithium species, with a trialkyl borate ester at low temperatures, followed by

acidic hydrolysis.[5]

Retrosynthetic Analysis & Proposed Synthesis Protocol
A logical synthetic route to 3-Bromo-5-isobutoxyphenylboronic acid starts from 1,3-dibromo-

5-fluorobenzene, proceeding through a nucleophilic aromatic substitution to install the

isobutoxy group, followed by formation of a Grignard reagent and subsequent borylation.

Step-by-Step Synthesis Protocol (Illustrative)

PART A: Synthesis of 1,3-Dibromo-5-isobutoxybenzene

To a solution of sodium isobutoxide (prepared by reacting sodium hydride with isobutanol)

in anhydrous DMF, add 1,3-dibromo-5-fluorobenzene.

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Upon completion, perform an aqueous work-up and extract the product with a suitable

organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the

isobutoxy-substituted dibromobenzene.

PART B: Synthesis of 3-Bromo-5-isobutoxyphenylboronic acid

Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere of argon,

add magnesium turnings. Add a solution of 1,3-dibromo-5-isobutoxybenzene in anhydrous

THF. Gentle heating or the addition of a small crystal of iodine may be required to initiate

the reaction. The selective formation of the Grignard reagent at one of the C-Br bonds is

anticipated due to statistical probability and subtle electronic differences, though formation

of the di-Grignard is a potential side reaction.

Borylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath.

Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF dropwise,

maintaining the low temperature to prevent over-addition and side reactions.
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Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room

temperature. Quench the reaction by carefully adding it to a cold, dilute solution of

hydrochloric acid (e.g., 1M HCl).

Work-up and Isolation: Stir the biphasic mixture vigorously to ensure complete hydrolysis

of the borate ester. Separate the organic layer, and extract the aqueous layer with ethyl

acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium

sulfate.

Purification: Concentrate the solution under reduced pressure. The crude product can be

purified by recrystallization or by an acid-base extraction procedure. To do this, dissolve

the crude material in an organic solvent and extract with a basic aqueous solution (e.g.,

NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving non-

acidic organic impurities behind. The aqueous layer is then re-acidified, and the purified

boronic acid is extracted back into an organic solvent.

1,3-Dibromo-5-fluorobenzene
+ Sodium Isobutoxide

Nucleophilic Aromatic
Substitution (SNAr) 1,3-Dibromo-5-isobutoxybenzene

Grignard Formation
& Borylation

1. Mg, THF
2. B(OR)₃, -78°C

3. H₃O⁺

3-Bromo-5-isobutoxyphenylboronic acid

Click to download full resolution via product page

Caption: Proposed synthesis workflow for the target compound.

Reactivity Profile: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 3-Bromo-5-isobutoxyphenylboronic acid is its use as a

nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed

process is one of the most powerful and versatile methods for forming carbon-carbon bonds,

particularly in the synthesis of biaryl compounds.[6][7]
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The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst

that cycles between the Pd(0) and Pd(II) oxidation states.[8]

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-

halogen bond of an aryl halide (the electrophilic partner). This oxidizes the palladium to

Pd(II), forming a square planar intermediate.[6]

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to

form a more nucleophilic boronate species.[9] This boronate then transfers its organic group

(the 3-bromo-5-isobutoxyphenyl moiety) to the Pd(II) center, displacing the halide. This is the

key bond-forming step from the perspective of the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis

orientation and are then eliminated from the metal center, forming the new C-C bond of the

biaryl product. This step regenerates the catalytically active Pd(0) species, which can then

re-enter the cycle.[7]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protodeboronation: A Key Side Reaction
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A common and often detrimental side reaction for arylboronic acids is protodeboronation,

where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This

process consumes the boronic acid, reducing the yield of the desired cross-coupled product.

Protodeboronation can be promoted by acidic or basic conditions and is particularly

problematic for electron-rich or sterically hindered arylboronic acids.[10][11] To minimize this

side reaction, reaction conditions such as the choice of base, solvent, and temperature must be

carefully optimized. In some cases, using an excess of the boronic acid reagent may be

necessary to drive the desired coupling to completion.[7]

Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-
isobutoxyphenylboronic acid with a generic aryl iodide. Note: This protocol should be

optimized for specific substrates.

Materials:

3-Bromo-5-isobutoxyphenylboronic acid (1.2 equivalents)

Aryl iodide (1.0 equivalent)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

1,4-Dioxane and Water (e.g., 4:1 mixture), deoxygenated

Standard glassware for inert atmosphere reactions

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add the aryl iodide (1.0 eq), 3-Bromo-5-isobutoxyphenylboronic acid
(1.2 eq), and potassium carbonate (2.0 eq).

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or

nitrogen) three times to establish an inert atmosphere.
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Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. Stir the

suspension for 10-15 minutes to ensure good mixing.

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄

(0.05 eq).

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction

progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the

product with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by flash column chromatography on silica gel.
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5. Heat Reaction (80-100°C)
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6. Cool, Add Water
& Extract with Ethyl Acetate

7. Dry, Concentrate
& Purify by Chromatography
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Discovery and Materials
Science
Arylboronic acids are foundational building blocks in medicinal chemistry. The C-C bonds

forged through Suzuki couplings create the core scaffolds of numerous pharmacologically
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active molecules. The boronic acid functional group itself has been incorporated directly into

drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), which was the first FDA-

approved drug in this class for treating multiple myeloma.[4]

The specific utility of 3-Bromo-5-isobutoxyphenylboronic acid has been demonstrated in the

field of materials science. It has been used in a Suzuki-Miyaura polycondensation reaction to

create high-molecular-weight conjugated polymers.[3] This application highlights its role in

constructing complex, repeating molecular units, which is essential for developing novel

organic materials with tailored electronic or photophysical properties. The bromine atom on the

phenyl ring is retained in the product, offering a handle for further downstream functionalization

or subsequent cross-coupling reactions.

Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the chemical's

integrity.

Handling: Always handle 3-Bromo-5-isobutoxyphenylboronic acid in a well-ventilated

fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety

goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact

with skin and eyes.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (argon or nitrogen) to prevent degradation from moisture and air.[4]

Refrigeration at 2-8°C is recommended for long-term stability.[4]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Table 2: General GHS Hazard and Precautionary Statements for Arylboronic Acids
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Category Code Statement Source(s)

Hazard H302 Harmful if swallowed.

H315 Causes skin irritation.

H319
Causes serious eye

irritation.

H335
May cause respiratory

irritation.

Precautionary P261 Avoid breathing dust.

P264
Wash skin thoroughly

after handling.

P280
Wear protective

gloves/eye protection.

P302+P352

IF ON SKIN: Wash

with plenty of soap

and water.

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

P403+P233

Store in a well-

ventilated place. Keep

container tightly

closed.

P501

Dispose of

contents/container to

an approved waste

disposal plant.
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Note: This table provides general guidance. Users must consult the specific Safety Data Sheet

(SDS) provided by the supplier for the most accurate and complete safety information.

Conclusion
3-Bromo-5-isobutoxyphenylboronic acid is a highly functionalized and valuable reagent for

advanced organic synthesis. Its utility is primarily demonstrated through its participation in the

Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. A

thorough understanding of its synthesis, reactivity, potential side reactions like

protodeboronation, and proper handling procedures enables chemists to effectively utilize this

building block for the creation of novel pharmaceuticals, agrochemicals, and advanced

materials. As the demand for complex molecular architectures grows, the importance of

versatile intermediates like this one will continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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